Tautomeric Equilibrium and Acidity: 3 Orders of Magnitude Difference Between Pyridinediol Isomers
A comparative study of hydroxypyridine/pyridone isomers revealed that while all isomers predominantly exist in the hydroxypyridine form in the gas phase, their tautomeric equilibrium constants and acidities diverge by more than three orders of magnitude upon hydration [1]. This class-level inference establishes that the 3,5-substitution pattern confers a unique tautomeric and acidic profile compared to other dihydroxypyridines, a critical consideration for applications sensitive to protonation state and hydrogen-bonding capacity.
| Evidence Dimension | Tautomeric equilibrium constant and acidity (K_T and pKa) |
|---|---|
| Target Compound Data | Not specifically quantified for 3,5-isomer; inferred to differ significantly based on class analysis |
| Comparator Or Baseline | Other hydroxypyridine/pyridone isomers (e.g., 2-pyridone, 4-pyridone) |
| Quantified Difference | >3 orders of magnitude difference in K_T and acidity between isomers upon hydration |
| Conditions | Aqueous solution; gas-phase vs. hydrated state comparison |
Why This Matters
This massive difference in tautomeric state directly impacts the compound's reactivity, binding affinity, and solubility in aqueous biological buffers, making the 3,5-isomer chemically distinct from its analogs.
- [1] Büchner, R., et al. How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism. 2021. View Source
